An In-depth Technical Guide to Mal-amide-PEG2-oxyamine: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Mal-amide-PEG2-oxyamine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-amide-PEG2-oxyamine is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an oxyamine functionality, allows for the sequential and orthogonal conjugation of biomolecules. This guide provides a comprehensive overview of the structure, physicochemical properties, and reaction mechanisms of Mal-amide-PEG2-oxyamine. Detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) are presented, along with a discussion of the stability of the resulting conjugates. This document aims to serve as a valuable resource for researchers leveraging this versatile linker in their drug development and molecular biology endeavors.
Introduction
The targeted delivery of therapeutic agents and the specific labeling of biomolecules are cornerstones of modern biomedical research and drug development. The design of covalent linkages that are both stable and specific is crucial for the success of these strategies. Heterobifunctional crosslinkers, possessing two distinct reactive moieties, have emerged as powerful tools for the precise assembly of complex bioconjugates. Mal-amide-PEG2-oxyamine is one such linker, offering orthogonal reactivity towards thiol and carbonyl groups.
The maleimide group exhibits high reactivity and selectivity for sulfhydryl groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1][] Concurrently, the oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime linkage.[3][4] This dual reactivity allows for a two-step conjugation strategy, enabling the controlled assembly of molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][5][6] The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[1]
Structure and Physicochemical Properties
Mal-amide-PEG2-oxyamine is characterized by a central PEG2 core flanked by a maleimide and an oxyamine group, connected via an amide linkage.
Chemical Structure:
Caption: Chemical structure of Mal-amide-PEG2-oxyamine.
The key physicochemical properties of Mal-amide-PEG2-oxyamine are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₁N₃O₆ | [5] |
| Molecular Weight | 315.32 g/mol | [5] |
| CAS Number | 2253965-09-0 | [5] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMF, DMSO, and water | [1] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |
Reaction Mechanisms and Experimental Protocols
The utility of Mal-amide-PEG2-oxyamine lies in its ability to facilitate two distinct and sequential conjugation reactions.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[] At pH values above 7.5, the maleimide can also react with amines, though at a much slower rate.[]
Caption: Maleimide-thiol conjugation workflow.
Experimental Protocol: Conjugation to a Thiol-Containing Protein
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Protein Preparation: Dissolve the thiol-containing protein in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of Mal-amide-PEG2-oxyamine in an anhydrous solvent such as DMF or DMSO.[1]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the Mal-amide-PEG2-oxyamine stock solution to the protein solution. The reaction mixture is then incubated at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The successful conjugation and the drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
Oxyamine-Carbonyl Ligation (Oxime Formation)
The oxyamine group reacts with an aldehyde or ketone to form a stable oxime linkage. This reaction is most efficient under slightly acidic conditions (pH 4-5) but can also proceed at neutral pH, often accelerated by a nucleophilic catalyst such as aniline (B41778).[4]
Caption: Oxyamine-carbonyl ligation workflow.
Experimental Protocol: Ligation to a Carbonyl-Containing Payload
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Payload Preparation: Dissolve the aldehyde or ketone-containing payload in a suitable solvent.
-
Ligation Reaction: Add the payload solution to the purified thioether conjugate from the previous step. The reaction is typically carried out in a buffer at a pH between 4 and 7. For reactions at or near neutral pH, the addition of a catalyst like aniline (typically 10-100 mM) can significantly increase the reaction rate. The reaction is usually incubated for 2-24 hours at room temperature.
-
Purification: The final bioconjugate is purified using methods appropriate for the specific molecule, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or SEC.
-
Characterization: The final product is characterized by MS and HPLC to confirm its identity and purity.
Stability of the Conjugates
The stability of the resulting thioether and oxime linkages is critical for the in vivo efficacy and safety of the bioconjugate.
| Linkage | Formation Conditions | Stability | Reference |
| Thioether (from Maleimide) | pH 6.5-7.5 | Generally stable, but can undergo a retro-Michael reaction in the presence of high concentrations of other thiols (e.g., glutathione) in vivo, leading to drug deconjugation. The succinimide (B58015) ring can be hydrolyzed to a more stable maleamic acid, which reduces the rate of the retro-Michael reaction. | [8][9] |
| Oxime (from Oxyamine) | pH 4-7 | Highly stable under physiological conditions. The hydrolysis of oximes is significantly slower than that of hydrazones, making them a preferred choice for stable bioconjugates. | [4] |
Applications in Drug Development
The unique properties of Mal-amide-PEG2-oxyamine make it a valuable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Mal-amide-PEG2-oxyamine can be used to link the antibody and the drug. For instance, a cysteine residue on the antibody can be conjugated to the maleimide end of the linker, and a carbonyl-containing drug can be attached to the oxyamine end. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[][9][10]
Caption: Logical flow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Mal-amide-PEG2-oxyamine can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
Caption: PROTAC signaling pathway.
Conclusion
Mal-amide-PEG2-oxyamine is a versatile and powerful tool for the construction of complex bioconjugates. Its orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, makes it highly suitable for applications in the development of ADCs, PROTACs, and other targeted therapies. A thorough understanding of its chemical properties, reaction kinetics, and the stability of the resulting linkages is essential for its successful implementation in research and drug development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this valuable crosslinking agent.
References
- 1. Mal-amide-PEG2-oxyamine | CAS: 2253965-09-0 | AxisPharm [axispharm.com]
- 3. Mal-amide-PEG-oxyamine | AxisPharm [axispharm.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. symeres.com [symeres.com]
- 7. Mal-amide-PEG2-oxyamine-Boc|2253965-15-8|MSDS [dcchemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. explorationpub.com [explorationpub.com]
